molecular formula C8H12O3 B2738557 Ethyl 5,6-dihydro-2H-pyran-3-carboxylate CAS No. 1089317-19-0

Ethyl 5,6-dihydro-2H-pyran-3-carboxylate

Cat. No.: B2738557
CAS No.: 1089317-19-0
M. Wt: 156.181
InChI Key: YMAZVUQXAVBUAR-UHFFFAOYSA-N
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Description

Ethyl 5,6-dihydro-2H-pyran-3-carboxylate: is an organic compound with the molecular formula C8H12O3. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5,6-dihydro-2H-pyran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds via an intramolecular cyclization to form the pyran ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6-dihydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Ethyl 5,6-dihydro-2H-pyran-3-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of ethyl 5,6-dihydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways .

Properties

IUPAC Name

ethyl 3,6-dihydro-2H-pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(9)7-4-3-5-10-6-7/h4H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAZVUQXAVBUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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